

Quinaldine-Based Fluorescent Probes for Biological Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: Quinaldine

Cat. No.: B1664567

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Introduction

Quinaldine, a heterocyclic aromatic organic compound derived from quinoline, serves as a versatile scaffold for the development of novel fluorescent probes. These small molecules are instrumental in biological imaging due to their sensitivity, rapid response times, and adaptability for detecting a variety of analytes and cellular components.[1][2] Derivatives of **quinaldine** have been successfully engineered to visualize metal ions, fluctuations in pH, and biomolecules such as proteins and nucleic acids.[3][4][5]

The fluorescence of **quinaldine**-based probes is often modulated by photophysical processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[1][2] These mechanisms allow for the rational design of "turn-on" or ratiometric probes that exhibit significant changes in fluorescence intensity or shifts in emission wavelength upon interaction with their target. This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of **quinaldine**-based fluorescent probes in biological imaging.

Data Presentation

The photophysical properties of **quinaldine**-based fluorescent probes can be finely tuned through chemical modifications, making them suitable for a diverse range of biological imaging applications.

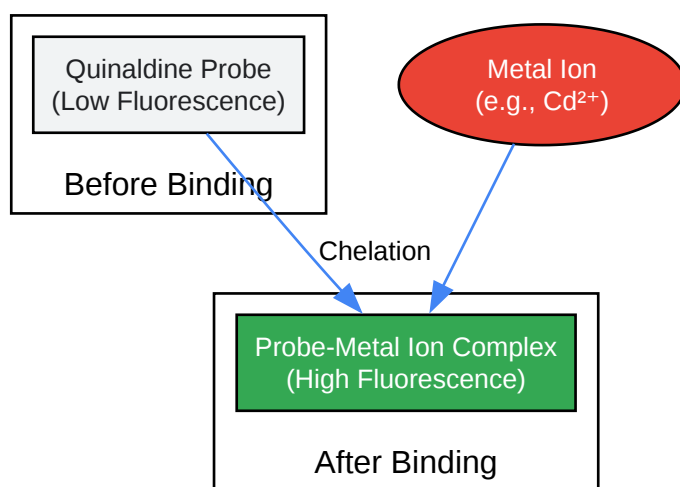
Table 1: Photophysical Properties of Selected Quinaldine-Based Fluorescent Probes

Probe Name/Derivative	Target Analyte(s)	Excitation (λ_{ex}) (nm)	Emission (λ_{em}) (nm)	Stokes Shift (nm)	Quantum Yield (Φ)	Detection Limit	Reference(s)
Quinaldine Red (QR)	Amyloid Fibrils	Not Specified	Near-Infrared	Not Specified	Not Specified	2.31 μ M	[6]
Quinaldine Red (QR)	i-motif DNA	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	[5]
Quinaldine Red (QR)	α 1-acid glycoprotein	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	
6-(dimethylamino)quinaldine derivative (NJ1Cd)	Cd ²⁺	~460	515 (free) / 570 (bound)	55 (free) / 110 (bound)	Not Specified	0.26 μ M	[3][7]
8-Hydroxyquinaldine derivative (QP2)	Zn ²⁺	Not Specified	Not Specified	Not Specified	Not Specified	17.7 nM	[8]
Quinoline-based probe (DQPH)	pH	~470	588 (basic) / 531 (acidic)	118 (basic) / 61 (acidic)	Not Specified	pKa = 7.18	[2][4]

Note: "Not Specified" indicates that the data was not explicitly available in the cited sources.

Signaling Pathways and Experimental Workflows

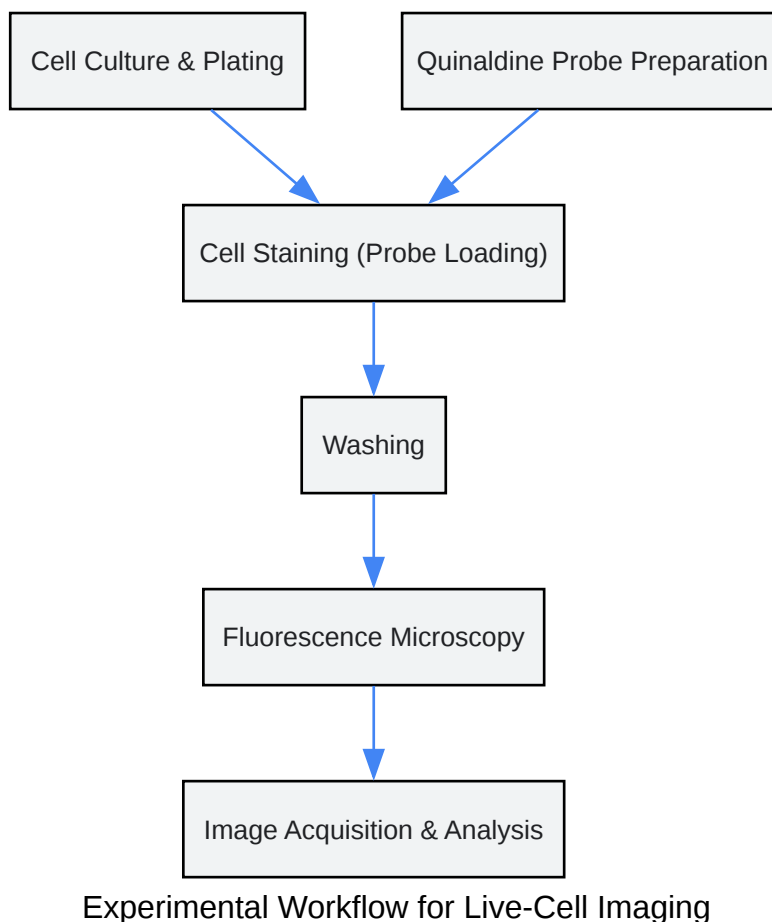
The following diagrams illustrate the fundamental mechanism of a chelation-enhanced fluorescence probe and a typical experimental workflow for utilizing **quinaldine**-based probes in live-cell imaging.



Chelation-Enhanced Fluorescence (CHEF) Mechanism

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Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.



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Caption: Experimental Workflow for Live-Cell Imaging.

Experimental Protocols

The following are generalized protocols for the application of **quinaldine**-based fluorescent probes in biological imaging. These should be optimized for specific cell types, instrumentation, and the particular **quinaldine** derivative being used.

Protocol 1: Ratiometric Imaging of Intracellular Cadmium (Cd^{2+}) using a 6-(dimethylamino)quinaldine-

based Probe

This protocol is adapted from methodologies for imaging intracellular metal ions with quinoline-based probes.^{[3][7]}

1. Materials and Reagents

- 6-(dimethylamino)**quinaldine**-based probe (e.g., NJ1Cd)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Mammalian cells (e.g., HeLa, HEK293)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Glass-bottom imaging dishes or multi-well plates
- Cadmium chloride (CdCl₂) solution (for stimulation)
- Fluorescence microscope with appropriate filter sets for ratiometric imaging

2. Cell Culture and Plating

- Culture cells in a T-75 flask until they reach 80-90% confluency.
- Trypsinize the cells and seed them onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment.
- Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

3. Probe Preparation and Cell Staining

- Prepare a 1-5 mM stock solution of the **quinaldine**-based probe in anhydrous DMSO. Store at -20°C, protected from light.

- On the day of the experiment, dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 μM). The optimal concentration should be determined empirically.
- Remove the complete medium from the cultured cells and wash them once with warm PBS.
- Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C.
- After incubation, remove the probe solution and wash the cells two to three times with warm PBS to remove any unbound probe.
- Add fresh, pre-warmed imaging buffer (e.g., serum-free medium or HBSS) to the cells.

4. Fluorescence Microscopy and Image Acquisition

- Place the imaging dish on the stage of the fluorescence microscope.
- Excite the probe at its optimal excitation wavelength (e.g., ~460 nm).
- Acquire fluorescence emission images at two different wavelengths corresponding to the unbound (~515 nm) and Cd^{2+} -bound (~570 nm) forms of the probe.^[3]
- To observe the probe's response, acquire a baseline ratiometric image. Then, add a solution of CdCl_2 to the imaging medium at the desired final concentration and capture a time-lapse series of ratiometric images.
- Use the lowest possible excitation intensity and shortest exposure times to minimize phototoxicity and photobleaching.

5. Image Analysis

- Perform background correction on the acquired images.
- Generate a ratiometric image by dividing the fluorescence intensity of the Cd^{2+} -bound channel by the fluorescence intensity of the unbound channel on a pixel-by-pixel basis.
- Quantify the changes in the fluorescence ratio in response to Cd^{2+} stimulation.

Protocol 2: Staining and Imaging of Amyloid Fibrils with Quinaldine Red

This protocol provides a general guideline for using **Quinaldine Red** to visualize protein aggregates.^[6]

1. Materials and Reagents

- **Quinaldine Red** (QR)
- DMSO or Ethanol for stock solution
- Phosphate-Buffered Saline (PBS), pH 7.4
- Sample containing amyloid fibrils (in vitro or ex vivo tissue sections)
- Glass slides and coverslips
- Fluorescence microscope with appropriate filter sets for near-infrared imaging

2. Probe Preparation

- Prepare a 1 mg/mL stock solution of **Quinaldine Red** in DMSO or ethanol.
- On the day of use, dilute the stock solution in PBS to a final working concentration (e.g., 1-10 μ M).

3. Staining of In Vitro Amyloid Fibrils

- Add the diluted **Quinaldine Red** solution to your pre-formed amyloid fibril sample.
- Incubate for 15-30 minutes at room temperature, protected from light.
- Mount a small aliquot of the stained sample on a glass slide with a coverslip.

4. Staining of Tissue Sections

- Deparaffinize and rehydrate the tissue sections if necessary.

- Wash the sections with PBS.
- Apply the diluted **Quinaldine** Red solution to cover the tissue section and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
- Gently wash the sections with PBS to remove excess stain.
- Mount with an aqueous mounting medium and a coverslip.

5. Fluorescence Microscopy and Imaging

- Place the slide on the microscope stage.
- Excite the sample with an appropriate light source for near-infrared dyes.
- Capture the fluorescence emission in the near-infrared range.
- Use appropriate controls, such as unstained samples, to assess background fluorescence.

Disclaimer

The protocols provided are intended as a general guide. Researchers should consult the primary literature for specific details related to the **quinaldine** derivative of interest and optimize the conditions for their particular experimental setup.

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